molecular formula C10H10N2O2S B2537490 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide CAS No. 588693-19-0

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide

Cat. No. B2537490
CAS RN: 588693-19-0
M. Wt: 222.26
InChI Key: JSQOJQNTLSMBGB-UHFFFAOYSA-N
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Description

“2-amino-N-(2-furylmethyl)thiophene-3-carboxamide” is a chemical compound with the CAS Number: 588693-19-0 . It has a molecular weight of 222.27 and its molecular formula is C10H10N2O2S . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c11-9-8(3-5-15-9)10(13)12-6-7-2-1-4-14-7/h1-5H,6,11H2,(H,12,13) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Chemical Reactivity and Formation

The synthesis and chemical properties of thiophene analogues, including those similar to 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide, have been widely studied due to their relevance in various industrial and medicinal applications. Thiophene derivatives are recognized for their aromatic stability and electronic properties, making them valuable in the development of pharmaceuticals and organic materials. Studies on thiophene and its derivatives focus on exploring their synthetic pathways, reactivity, and potential as intermediates in producing compounds with enhanced biological or physical properties (Xuan, 2020).

Potential Antitumor Activity

The examination of thiophene derivatives for antitumor activity reveals a significant interest in utilizing these compounds as frameworks for developing novel anticancer agents. Research into imidazole derivatives, which share a common interest with thiophene analogues in medicinal chemistry, highlights the potential of these compounds in the synthesis of drugs with antitumor properties. The reviewed work on imidazole derivatives demonstrates the broad spectrum of biological activities these compounds can exhibit, suggesting a similar potential for thiophene derivatives in antitumor drug development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, similar in their potential for forming supramolecular assemblies to thiophene analogues, demonstrate the versatility of these compounds in nanotechnology, polymer processing, and biomedical applications. The ability of these molecules to form one-dimensional, nanometer-sized rod-like structures through H-bonding highlights the potential of thiophene analogues in creating ordered assemblies for various applications (Cantekin, S., de Greef, T. D., & Palmans, A., 2012).

Safety and Hazards

The safety information available indicates that “2-amino-N-(2-furylmethyl)thiophene-3-carboxamide” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-8(3-5-15-9)10(13)12-6-7-2-1-4-14-7/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQOJQNTLSMBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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